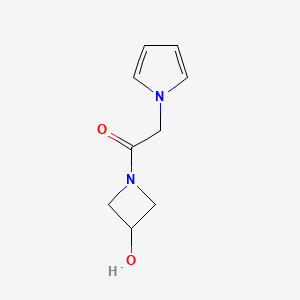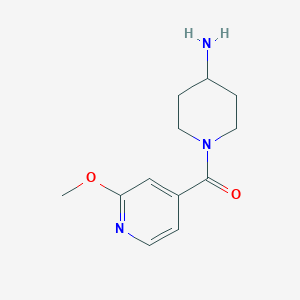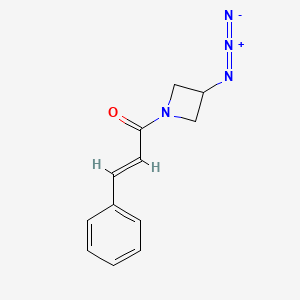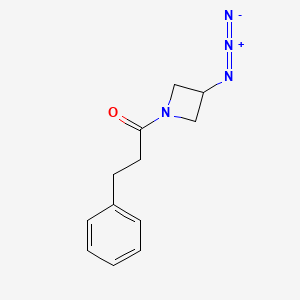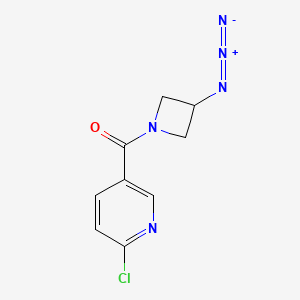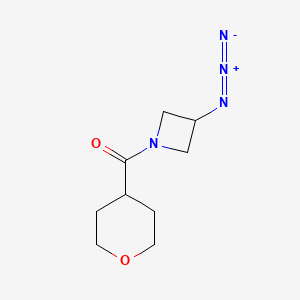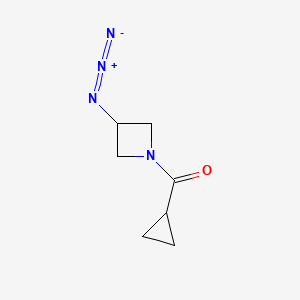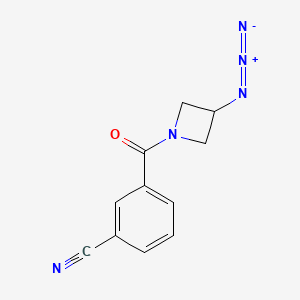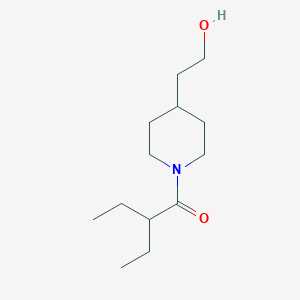![molecular formula C6H12N2O B1476257 tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine CAS No. 2098066-58-9](/img/structure/B1476257.png)
tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides important information about its properties and reactivity. The InChI code for a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, is1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and uses. For a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, the molecular weight is 213.28 . For another similar compound, 1H-Furo[3,4-c]pyrrole-5(3H)-propanamine, tetrahydro-, the molecular weight is 170.25 .Scientific Research Applications
Synthesis of Functionalized Tricyclic Frameworks
Research by Yavari and Seyfi (2012) highlights the synthesis of functionalized tricyclic frameworks containing an azocine moiety from tetrahydro-3a,8b-dihydroxy-oxoindeno[1,2-b]pyrroles, which are prepared from ninhydrin and enamines. These compounds undergo intramolecular Wittig reactions to afford dihydro-1H-furo[2′,3′:2,3]cyclopenta[1,2-b]pyrroles, which then fragment to yield tetrahydrobenzo[c]furo[3,2-e]-azocines in good yields, showcasing a pathway to complex heterocyclic structures Yavari & Seyfi, 2012.
Convergent Synthesis of Furans and Pyrroles
Lian et al. (2013) report a Rh(III)-catalyzed annulation for the synthesis of substituted furans and pyrroles, providing a new method for creating biologically relevant heterocycles. This process uses O-methyl α,β-unsaturated oximes with aldehydes and N-tosyl imines, leading to secondary alcohol and amine intermediates that cyclize and aromatize to yield furans and pyrroles Lian et al., 2013.
Synthesis of Diversely Substituted Quinolin-4-amine Derivatives
Martins et al. (2011) synthesized diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives as novel tacrine analogues. These compounds were evaluated for their potential in treating Alzheimer's disease, showing that certain derivatives are highly selective inhibitors of BuChE. This work illustrates the potential of these compounds in medicinal chemistry Martins et al., 2011.
Development of Multifunctional Heterocycles
Tasior et al. (2020) optimized the synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles, using metal salts as catalysts to facilitate the formation from amines, aldehydes, and diacetyl. Iron salts were identified as the most efficient catalysts, enabling the formation of tetraarylpyrrolo[3,2-b]pyrroles. This research demonstrates the versatility of these compounds in the synthesis of heterocycles with potential applications in various fields Tasior et al., 2020.
Safety and Hazards
properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-8-1-5-3-9-4-6(5)2-8/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRTYRZZGZYFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






